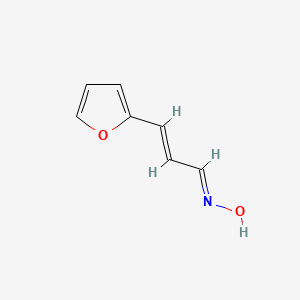

3-(2-Furanyl)-2-propenal oxime

Description

3-(2-Furanyl)-2-propenal (CAS 623-30-3), also known as 2-furanacrolein, is a heteroaromatic compound with the molecular formula C₇H₆O₂ and a molecular weight of 122.12 g/mol. It belongs to the class of α,β-unsaturated aldehydes, featuring a furan ring conjugated to a propenal (acrolein) moiety. Its IUPAC name is (2E)-3-(furan-2-yl)prop-2-enal, and its structure includes a planar, conjugated system that contributes to its reactivity in organic synthesis .

Key properties:

Properties

IUPAC Name |

(NE)-N-[(E)-3-(furan-2-yl)prop-2-enylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c9-8-5-1-3-7-4-2-6-10-7/h1-6,9H/b3-1+,8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQQNIZGZHEFKI-JOEIGAFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623-31-4 | |

| Record name | 2-Propenal, 3-(2-furanyl)-, oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-FURYL)ACROLEIN OXIME | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Furanyl)-2-propenal oxime typically involves the reaction of furfural with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then subjected to further reaction conditions to yield the desired compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the formation of the oxime.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-Furanyl)-2-propenal oxime can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding furanyl carboxylic acids.

Reduction: Reduction reactions can convert the oxime group to an amine.

Substitution: The furan ring can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

Oxidation: Furanyl carboxylic acids.

Reduction: Furanyl amines.

Substitution: Various substituted furanyl derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

1. Coordination Chemistry

- 3-(2-Furanyl)-2-propenal oxime can act as a ligand in coordination compounds, facilitating the formation of metal complexes. These complexes are often studied for their catalytic properties in organic reactions .

2. Organic Synthesis

- The compound is utilized as an intermediate in the synthesis of various organic molecules. Its ability to undergo nucleophilic addition reactions makes it valuable for constructing more complex structures in organic chemistry .

3. Biological Activity

- Preliminary studies suggest that this compound exhibits antibacterial and antifungal properties. Research is ongoing to explore its potential as a therapeutic agent against microbial infections .

4. Polymer Chemistry

- The compound has been investigated for its role in polymerization reactions, particularly as a monomer or additive in the production of polymers with enhanced properties. Its reactivity can be harnessed to create novel materials with specific functionalities .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Case Study 2: Coordination Complexes

Research focused on synthesizing metal complexes using this compound as a ligand. The resulting complexes demonstrated enhanced catalytic activity in oxidation reactions, highlighting the compound's utility in catalysis and materials science .

Data Table: Comparison of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Coordination Chemistry | Formation of metal complexes | Enhanced catalytic properties observed |

| Organic Synthesis | Intermediate for complex organic molecules | Versatile reactions leading to diverse products |

| Biological Activity | Antimicrobial and antifungal properties | Significant inhibition against microbial strains |

| Polymer Chemistry | Role in polymerization and material enhancement | Development of novel materials with unique traits |

Mechanism of Action

The mechanism of action of 3-(2-Furanyl)-2-propenal oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The furan ring may also interact with hydrophobic pockets within proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 3-(2-Furanyl)-2-propenal, enabling comparative analysis of their chemical behavior, applications, and biological effects.

(E)-2-Propenal, 3-(2-Methoxyphenyl)-

- Molecular Formula : C₁₀H₁₀O₂

- Molecular Weight : 162.19 g/mol

- Source : Isolated from Cinnamomum cassia leaf oil (34.8% relative content) .

- Applications : Used as a flavoring agent due to its aromatic profile.

- Key Differences: The methoxy group on the phenyl ring enhances electron-donating effects, increasing stability compared to the furan derivative.

2-Methyl-3-(2-Furyl)propenal

- Molecular Formula : C₈H₈O₂

- Molecular Weight : 136.15 g/mol

- Properties: Boiling Point: 280–281°C Toxicity: Rat oral LD₅₀ = 1400 mg/kg, indicating slightly lower toxicity than the non-methylated analog .

- Applications : Used in fragrance formulations due to its intensified furan-derived aroma.

3-(2-Furanyl)-2-propenoic Acid

- Molecular Formula : C₇H₆O₃

- Molecular Weight : 138.12 g/mol

- Source : Generated via oxidative pathways from 3-(2-Furanyl)-2-propenal (56.21% yield in pineapple-stover-derived mixtures) .

- Key Differences :

- The carboxylic acid group replaces the aldehyde, increasing polarity and reducing volatility.

- Applications include polymer precursors and bioactive molecule synthesis.

4-Dimethylaminocinnamaldehyde

- Molecular Formula: C₁₁H₁₃NO

- Molecular Weight : 175.23 g/mol

- Applications : A chromogenic reagent in analytical chemistry for detecting primary amines .

- Key Differences: The dimethylamino group on the phenyl ring enables charge-transfer interactions, absent in furan derivatives.

Table 1: Comparative Data for 3-(2-Furanyl)-2-propenal and Analogs

Research Findings and Functional Insights

- Reactivity: 3-(2-Furanyl)-2-propenal undergoes selective hydrodeoxygenation to form alkenes with 94.8% selectivity, outperforming bulkier analogs like 1,3-diphenylpropenone (72.1% selectivity) . This reactivity is attributed to its conjugated system, which stabilizes transition states during catalysis.

- Thermal Stability : Decomposes upon heating, emitting acrid smoke and irritants , whereas methylated analogs exhibit higher thermal stability due to reduced electron deficiency .

Notes on 3-(2-Furanyl)-2-propenal Oxime

However, analogous oximes (e.g., 3-(4-pyrimidinyl)-2-propenal oxime) are noted for their roles in pharmaceutical intermediates .

Biological Activity

3-(2-Furanyl)-2-propenal oxime, a compound with the molecular formula CHNO, is a derivative of furfural and has garnered attention due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a furan ring that contributes to its reactivity and interaction with biological systems. The compound is characterized by the presence of an oxime functional group, which is known for its ability to form stable complexes with various biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 135.14 g/mol |

| Melting Point | 50-52 °C |

| Solubility | Soluble in ethanol and water |

Biological Activity

Research on the biological activity of this compound indicates several potential therapeutic effects:

1. Antimicrobial Activity

Studies have shown that derivatives of furan compounds exhibit significant antimicrobial properties. For instance, furocoumarins have demonstrated activity against various pathogens, suggesting that this compound may possess similar effects against bacteria and fungi .

2. Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies indicate that it can inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest . The specific pathways affected include those related to DNA synthesis and repair mechanisms.

3. Enzyme Inhibition

Oximes are known to interact with enzymes, particularly acetylcholinesterase (AChE). Research has indicated that compounds similar to this compound can act as inhibitors of AChE, which is crucial in neuropharmacology . This inhibition can lead to increased levels of acetylcholine in synapses, thereby enhancing cholinergic signaling.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cellular damage and apoptosis .

- DNA Interaction : Some studies suggest that furan derivatives can form covalent bonds with DNA, disrupting replication and transcription processes .

- Enzyme Modulation : By inhibiting enzymes like AChE, the compound may alter neurotransmitter dynamics, which is particularly relevant in treating neurodegenerative diseases.

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of various furan derivatives found that this compound exhibited significant inhibitory effects against Gram-positive bacteria with MIC values comparable to established antibiotics .

- Cancer Cell Line Studies : In vitro assays conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.